molecular formula C19H16FN5O2 B2456034 N-(3,4-dimethylphenyl)-2-(9-fluoro-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide CAS No. 1286726-02-0

N-(3,4-dimethylphenyl)-2-(9-fluoro-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide

Cat. No. B2456034
CAS RN: 1286726-02-0
M. Wt: 365.368
InChI Key: AHJIRTJYHJNWFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-(9-fluoro-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C19H16FN5O2 and its molecular weight is 365.368. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

STL145763 has shown promising anticancer properties. It inhibits cancer cell growth by interfering with key cellular processes. Researchers have investigated its effects on various cancer types, including breast, lung, and colon cancers. The compound’s mechanism of action involves targeting specific signaling pathways, such as PI3K/Akt and MAPK, leading to apoptosis (programmed cell death) in cancer cells .

Antimicrobial Potential

STL145763 exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell membranes and inhibits essential enzymes, making it a potential candidate for novel antibiotics. Researchers are exploring its use in combating drug-resistant pathogens .

Analgesic and Anti-Inflammatory Effects

Studies have demonstrated that STL145763 possesses analgesic (pain-relieving) and anti-inflammatory properties. It modulates inflammatory mediators and reduces pain perception. These effects make it valuable for managing chronic pain conditions and inflammatory diseases .

Antioxidant Properties

STL145763 acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. Its antioxidant activity contributes to overall health and may play a role in preventing age-related diseases .

Antiviral Potential

Researchers have explored STL145763’s antiviral activity against certain viruses, including influenza and herpes simplex virus. It interferes with viral replication and entry, making it a potential therapeutic agent against viral infections .

Enzyme Inhibitors

a. Carbonic Anhydrase Inhibitors: STL145763 inhibits carbonic anhydrase enzymes, which are involved in maintaining acid-base balance. These inhibitors find applications in treating glaucoma, epilepsy, and other conditions . b. Cholinesterase Inhibitors: STL145763 may have implications in neurodegenerative diseases like Alzheimer’s, as it inhibits cholinesterase enzymes . c. Alkaline Phosphatase Inhibitors: Alkaline phosphatase plays a role in bone health. STL145763’s inhibition of this enzyme could have therapeutic implications . d. Anti-Lipase Activity: Lipase inhibitors are used in weight management. STL145763’s anti-lipase activity may contribute to this field . e. Aromatase Inhibitors: Aromatase inhibitors are crucial in breast cancer treatment. STL145763’s potential as an aromatase inhibitor warrants further investigation .

Antitubercular Agents

Preliminary studies suggest that STL145763 exhibits activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Its antitubercular potential could aid in developing novel TB drugs .

Mechanism of Action

Target of Action

The primary targets of STL145763 are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .

Mode of Action

STL145763 interacts with its targets, c-Met and VEGFR-2, by binding to their active sites . This binding inhibits the kinase activity of these proteins, thereby preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival . The compound’s intervention on intracellular c-Met signaling was verified by the result of Western blot .

Biochemical Pathways

The inhibition of c-Met and VEGFR-2 by STL145763 affects multiple biochemical pathways. These include pathways involved in cell cycle progression, apoptosis, and angiogenesis . By inhibiting these pathways, STL145763 can effectively suppress tumor growth and metastasis .

Pharmacokinetics

Similar compounds with a [1,2,4]triazolo[4,3-a]quinazoline core have been studied for their pharmacokinetic properties . These studies suggest that such compounds may have good bioavailability and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties

Result of Action

STL145763 exhibits excellent antiproliferative activities against various cancer cell lines . For instance, it has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells . Moreover, it has been found to downregulate the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O2/c1-11-3-5-14(7-12(11)2)22-17(26)9-25-19(27)24-10-21-16-6-4-13(20)8-15(16)18(24)23-25/h3-8,10H,9H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJIRTJYHJNWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-(9-fluoro-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide

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